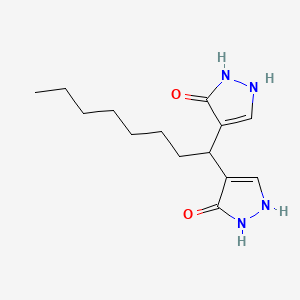
4,4'-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) is a complex organic compound characterized by its unique structure, which includes two pyrazolone rings connected by an octane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) typically involves the reaction of 1,2-dihydro-3H-pyrazol-3-one derivatives with octane-1,1-diyl intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the quality and purity of the final product.
化学反应分析
Types of Reactions
4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one]
- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
Uniqueness
4,4’-(Octane-1,1-diyl)di(1,2-dihydro-3H-pyrazol-3-one) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its octane chain provides flexibility and hydrophobicity, while the pyrazolone rings offer sites for various chemical modifications.
属性
CAS 编号 |
82436-69-9 |
|---|---|
分子式 |
C14H22N4O2 |
分子量 |
278.35 g/mol |
IUPAC 名称 |
4-[1-(3-oxo-1,2-dihydropyrazol-4-yl)octyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C14H22N4O2/c1-2-3-4-5-6-7-10(11-8-15-17-13(11)19)12-9-16-18-14(12)20/h8-10H,2-7H2,1H3,(H2,15,17,19)(H2,16,18,20) |
InChI 键 |
HQMAOHJYWZFDFW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C1=CNNC1=O)C2=CNNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


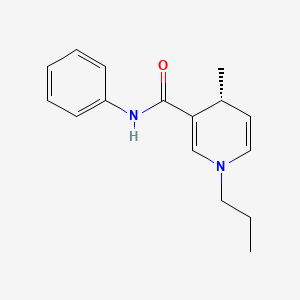
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
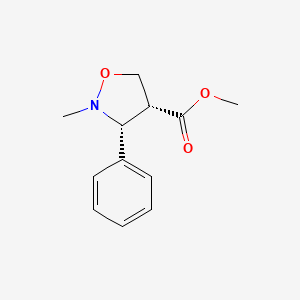

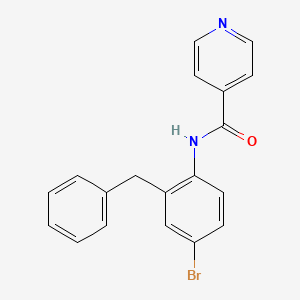
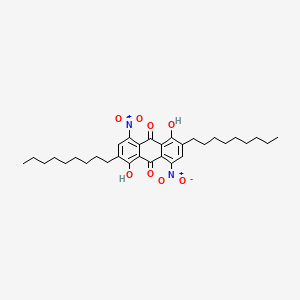
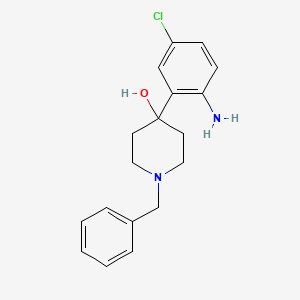

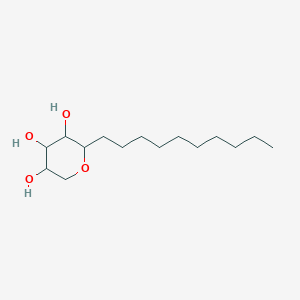
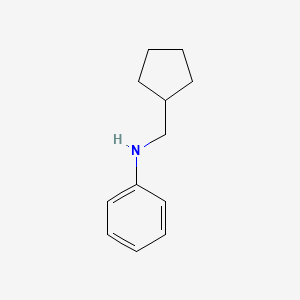
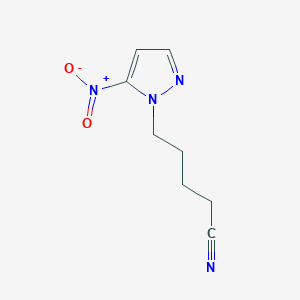

![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
